Diuron

Catalog No.
S526343
CAS No.
330-54-1
M.F
C9H10Cl2N2O
M. Wt
233.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diuron

Researchers requiring consistent PSII inhibition often face potency drift with substitute phenylureas. Diuron (DCMU) is the definitive inhibitor, binding D1 protein with high affinity for reproducible electron transport blockade. - For marine antifouling, its low aqueous solubility ensures slow matrix release, extending coating lifespan. - In herbicidal formulations, optimized lipophilicity maintains weed-zone activity without rapid leaching. Supplied as analytical standard with verified purity for reliable research and industrial R&D.

CAS Number

330-54-1

Product Name

Diuron

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-dimethylurea

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

InChI

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)

InChI Key

XMTQQYYKAHVGBJ-UHFFFAOYSA-N

solubility

0.004 % (NIOSH, 2024)
In water, 42.0 mg/L at 25 °C
In water, 37.4 mg/L at 25 °C
Very low solubility in hydrocarbon solvents
In acetone 53, butyl stearate 1.4, benzene 1.2 (all in g/kg at 27 °C). Sparingly soluble in hydrocarbons.
0.004%

Synonyms

Diuron; Dirurol; HW 920; Karmex; Lucenit; Marmer; Seduron; Daion;

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

The exact mass of the compound Diuron is 232.017 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.004 % (niosh, 2016)1.80e-04 min water, 42.0 mg/l at 25 °cin water, 37.4 mg/l at 25 °cvery low solubility in hydrocarbon solventsin acetone 53, butyl stearate 1.4, benzene 1.2 (all in g/kg at 27 °c). sparingly soluble in hydrocarbons.0.004%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8950. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Urea herbicides -> Phenylurea herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 1 g, 5 g, 10 g, 25 g

Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), widely known in biochemical research as DCMU, is a highly specific phenylurea herbicide and algaecide. It functions primarily by binding to the quinone-binding site on the D1 protein of Photosystem II (PSII), thereby blocking the photosynthetic electron transport chain. In industrial and commercial procurement, Diuron is highly valued not only as an indispensable analytical and biochemical standard but also as a critical co-biocide in marine antifouling coatings and a pre-emergent agricultural formulation agent. Its specific halogenation pattern (3,4-dichloro) confers a calculated balance of low aqueous solubility, moderate lipophilicity, and high target affinity, making it a highly utilized compound for applications requiring sustained release and long-term environmental stability compared to mono-chlorinated alternatives [1].

Research Fit

PSII inhibitor research and reference compound for phenylurea herbicides
Physicochemical profile supports environmental fate and mobility studies
Pre-emergence and post-emergence weed control research in cotton, sugarcane, orchards

Substituting Diuron with closely related phenylureas (such as monuron) or alternative triazine biocides (such as Irgarol 1051) fundamentally alters both formulation kinetics and biological efficacy. The removal of a single chlorine atom (as in monuron) drastically increases aqueous solubility and decreases lipophilicity, leading to premature leaching from polymer matrices and a significant drop in PSII binding affinity. Conversely, substituting with triazine-based antifouling agents shifts the non-target toxicity profile and degradation pathways, complicating environmental compliance for marine coatings. Consequently, for applications requiring a precise, slow-release biocide or a benchmark PSII inhibitor, generic substitution compromises both the operational lifespan of the coating and the reproducibility of biochemical assays[1].

Mismatch Risk

Structural variance Halogen and N-alkyl differences shift potency and environmental behavior; generic substitution may compromise efficacy.
Fate divergence DT50 and logP discrepancies (e.g., linuron vs. diuron) alter soil persistence and leaching, risking regulatory non-compliance.
Crop selectivity mismatch Similar phenylureas may exhibit differential crop safety; substitution without field validation may cause phytotoxicity.

Enhanced PSII Binding Affinity via Dual Halogenation

Diuron (DCMU) serves as the universal benchmark for PSII inhibition due to its high-affinity binding to the D1 protein. The presence of the 3,4-dichloro substitution pattern significantly enhances its inhibitory potency compared to its mono-chlorinated analog, monuron. In standard in vitro PSII electron transport assays, Diuron typically exhibits an IC50 of approximately 0.3 µM, whereas monuron requires significantly higher concentrations (IC50 > 2.0 µM) to achieve the same level of inhibition. This approximately 10-fold difference in potency establishes Diuron as the standard reference for complete photosynthetic blockade [1].

Evidence DimensionPSII electron transport inhibition (IC50)
Target Compound DataIC50 ≈ 0.3 µM
Comparator Or BaselineMonuron (IC50 > 2.0 µM)
Quantified Difference~10-fold higher inhibitory potency
ConditionsIn vitro PSII electron transport assay

Establishes Diuron as the high-affinity reference inhibitor for photosynthesis research and biochemical assays, ensuring reproducible target blockade.

PSII Inhibition Potency
Head-to-head
DiuronReP 1.00
Bromacil0.78
Metribuzin0.28
Tebuthiuron0.074
Establishes reference potency for PSII inhibition; supports dose-response calibration.
Rhodomonas salina, 24-h, 95% CI: 4.9–5.6 µg/L

Optimized Low Solubility for Sustained Formulation Release

For industrial coatings and agricultural formulations, the leaching rate is strictly dictated by the compound's aqueous solubility. Diuron exhibits a low water solubility of 42 mg/L at 25°C. In contrast, monuron has a solubility of 230 mg/L under identical conditions. This 5.5-fold reduction in solubility for Diuron translates directly to a slower, more controlled release profile when embedded in marine antifouling paints or soil matrices, preventing rapid depletion of the active ingredient [1].

Evidence DimensionAqueous solubility at 25°C
Target Compound Data42 mg/L
Comparator Or BaselineMonuron (230 mg/L)
Quantified Difference5.5-fold lower aqueous solubility
ConditionsStandard aqueous medium at 25°C

Ensures slower leaching rates and longer-lasting efficacy in marine antifouling paints and controlled-release agricultural formulations.

Algal Toxicity EC50
Head-to-head
EC50 16–33 nM
Reported higher algal toxicity context; supports positive control selection.
Navicula sp., N. pyriformis; PAM fluorometry

Superior Dispersion in Hydrophobic Polymer Matrices

The integration of biocides into non-polar polymer matrices and marine resins requires adequate lipophilicity to ensure uniform dispersion and matrix retention. Diuron possesses a log Kow of 2.68, which is significantly higher than that of monuron (log Kow = 1.94). This 0.74 log unit increase in lipophilicity enhances Diuron's compatibility with the organic binders used in industrial coatings, reducing phase separation and improving the structural integrity of the applied paint film [1].

Evidence DimensionOctanol-water partition coefficient (log Kow)
Target Compound Datalog Kow = 2.68
Comparator Or BaselineMonuron (log Kow = 1.94)
Quantified Difference0.74 log unit increase in lipophilicity
ConditionsStandard octanol-water partitioning assay

Enhances dispersion and retention in hydrophobic polymer matrices, resins, and organic binders used in industrial coatings.

Soil Leaching vs. Linuron
Head-to-head
Diuron
0–0.27% leached
Linuron
0.08–6.96% leached
Lower leaching potential context; may support groundwater protection studies.
Loamy clay soil, 4 irrigation events

Favorable Non-Target Toxicity Profile in Marine Environments

When selecting booster biocides for marine antifouling paints, the impact on non-target species is a critical procurement factor. In embryotoxicity assays using the sea urchin Paracentrotus lividus, Diuron demonstrated an EC50 of 2.39 mg/L. In comparison, the alternative triazine-based biocide Irgarol 1051 showed a much higher toxicity with an EC50 of 0.99 mg/L. This indicates that Diuron is approximately 2.4 times less acutely toxic to these non-target marine embryos, offering a more manageable environmental compliance profile for paint formulators [1].

Evidence DimensionEmbryotoxicity (EC50)
Target Compound DataEC50 = 2.39 mg/L
Comparator Or BaselineIrgarol 1051 (EC50 = 0.99 mg/L)
Quantified Difference2.4-fold lower acute embryotoxicity
ConditionsParacentrotus lividus (sea urchin) embryotoxicity assay

Provides formulators with a biocide option that balances antifouling efficacy with a comparatively lower acute toxicity profile for specific non-target marine organisms.

Cotton Weed Control Rate
Head-to-head
Diuron
0.7–1.4 kg/ha
Fluometuron
2.2 kg/ha
Lower application rate context; supports cotton weed control studies.
Sand-loam soil, pre-emergence
Duckweed Toxicity
Reported
EC50 28.3 µg/L
Comparable Lemna toxicity context; supports risk assessment with lower leaching.
7-day static, frond count; ≈ linuron 30.5 µg/L
Soil Persistence DT50
Reported
DT50 1.1 days
Moderate persistence context; supports soil residue and crop rotation studies.
First-order kinetics, R² = 0.89; 100% biodegradation

Marine Antifouling Paint Formulation

Diuron is a primary biocide selected for incorporation into marine coatings and resins where a slow, controlled release is required to prevent algal fouling. Its low aqueous solubility and high log Kow ensure long-term retention in the polymer matrix compared to more soluble analogs like monuron, extending the operational lifespan of the coating [1].

Biochemical and Photosynthesis Research

Universally procured under the name DCMU, Diuron is the gold-standard reference inhibitor for studying the photosynthetic electron transport chain. Its high-affinity binding to the D1 protein provides a reliable, reproducible blockade of PSII, outperforming less potent phenylureas in in vitro assays[2].

Pre-Emergent Agricultural and Industrial Weed Control

Diuron is utilized in broad-spectrum herbicidal formulations for non-crop areas and specific fruit crops. Its specific physicochemical profile prevents rapid leaching deep into the soil profile, ensuring the active ingredient remains in the weed germination zone longer than highly soluble alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Marine PSII inhibition assay calibration
Reference inhibitor for potency ranking
Inter-study sensitivity standardization
Cotton pre-emergence herbicide research
Application rate context for weed suppression
Crop safety and environmental load assessment
Groundwater leaching risk studies
Lower mobility context (higher Koc, lower water solubility)
Soil layer confinement and leachate monitoring
Tropical microalgae toxicity studies
High PSII inhibition sensitivity
Sub-lethal photosynthetic endpoint calibration

Physical Description

Diuron is a white crystalline solid. It is a wettable powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide.
Dry Powder, Pellets or Large Crystals; Dry Powder
White, odorless, crystalline solid. [herbicide]; [NIOSH]
White, odorless, crystalline solid.
White, odorless, crystalline solid. [herbicide]

Color/Form

White, crystalline solid
Colorless crystals
White powder

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

232.0170183 Da

Monoisotopic Mass

232.0170183 Da

Boiling Point

356 to 374 °F at 760 mmHg (USCG, 1999)
Decomposes at 180-190 °C
356 °F (decomposes)
356 °F (Decomposes)

Heavy Atom Count

14

Density

1.48

LogP

2.68 (LogP)
log Kow = 2.68

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas.
Diuron, stable under normal conditions, decomposed on heating to 180 to 190 °C giving dimethylamine and 3,4-dichlorophenyl isocyanate.
When heated to decomposition it emits highly toxic fumes of /chlorine and nitrooxides/.

Appearance

Solid powder

Melting Point

318.2 °F (USCG, 1999)
158-159 °C
MP: 159 °C. Decomposes at 180 °C
316 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9I3SDS92WY

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Diuron is a colorless crystalline solid. It is odorless. It is moderately soluble in water. USE: Diuron is an important commercial chemical. It is used as an herbicide to control broad leaved weeds, grass and mosses. It is found in a consumer product to control fish tank algae. EXPOSURE: Workers who produce or use diuron may breathe in mists or have direct skin contact. The general population may be exposed by diuron particles in the air near application sites or skin contact with products containing diuron. Diuron released to air will be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not volatilize into air from soil or water surfaces. It is expected to move moderately through soil. It may be broken down by microorganisms in water, but appears to be fairly stable in soil. It is not expected to build up in fish. RISK: Diuron may be a skin, eyes and throat irritant in humans. Data on the potential for diuron to produce other toxic effects in humans were not available. The blood is the primary target of toxicity in laboratory animals following repeated low-dose exposure via any route. Effects include damage to red blood cells, resulting in anemia and alterations and blood cell production. Decreased body weight and damage to the kidney and bladder were also observed in laboratory animals exposed to higher oral doses overtime. No evidence of infertility, abortion, or serious birth defects were observed in laboratory animals exposed to diuron before and/or during pregnancy. However, some offspring had decreased body weights and delayed or abnormal bone development at high doses that made the mothers sick. An increase in bladder, kidney, and mammary tumors was reported in some laboratory animals following lifetime oral exposure to diuron. The U.S. Environmental Protection Agency Office of Pesticide Programs has classified diuron as a "known/likely" human carcinogen based on tumors in laboratory animals. The potential for diuron to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

/Chlorophyll/ fluorescence measurements indicated significant electron transport inhibition in /intact soybean/ leaves 1 hr after treatment with 40 mM solutions of ... diuron.
The potent inhibitory effect of substituted ureas on the photosynthetic mechanism of ... plants ... /is exerted through inhibition of/ Hill reaction, ie, evolution of oxygen in presence of living chloroplasts & suitable hydrogen acceptor. /Substituted ureas/

Vapor Pressure

2e-09 mmHg (NIOSH, 2024)
0.00000001 [mmHg]
VP: 6.90X10-8 mm Hg (9.2X10-3 mPa) at 25 °C
VP: 3.1X10-6 mm Hg at 50 °C
8.25X10-9 mm Hg (1.1X10-3 mPa) at 25 °C
0.000000002 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

The presence of 3,3',4,4'-tetrachloroazobenzene (TCAB) was determined in 3,4-dichloroaniline and its herbicidal derivatives /propanil, diuron, linuron, and neburon,/ using high-pressure liquid chromatography. The concn was in the range of 9-1400 ug/g.

Other CAS

330-54-1

Absorption Distribution and Excretion

Diuron is readily absorbed through the gastrointestinal tract in rats and dogs. Tissue level of diuron were positively correlated with dosage. No apparent storage of diuron in tissues was noted ... Diuron is also partially excreted unchanged in feces and urine.
Root uptake of (14)C-Diuron from solution was studied. ... small amount of the monomethyl and demethylated derivatives were found in nutrient solution from ... soybeans, ... oat, and corn tops.
Diuron is most readily absorbed through the root system; less so through foliage & stems. Translocation is primarily upward in xylem.
Diuron was fed to five dairy cows at 0-550 ppm concentration levels. About 50% of the diuron was detected in the urine, 10% in the feces and 5% in the blood. Milk samples did not contain diuron. A positive correlation was noted between the concn of diuron products in urine and blood and a negative correlation between urine and feces. It is suggested that the remaining diuron is absorbed in the body or degraded into undetectable metabolites.

Metabolism Metabolites

Diuron is carcinogenic to the rat urinary bladder at high dietary levels. The proposed mode of action (MOA) for diuron is urothelial cytotoxicity and necrosis followed by regenerative urothelial hyperplasia. Diuron-induced urothelial cytotoxicity is not due to urinary solids. Diuron is extensively metabolized, and in rats, N-(3,4-dichlorophenyl)urea (DCPU) and 4,5-dichloro-2-hydroxyphenyl urea (2-OH-DCPU) were the predominant urinary metabolites; lesser metabolites included N-(3,4-dichlorophenyl)-3-methylurea (DCPMU) and trace levels of 3,4-dichloroaniline (DCA). In humans, DCPMU and DCPU have been found in the urine after a case of product abuse. To aid in elucidating the MOA of diuronand to evaluate the metabolites that are responsible for the diuron toxicity in the bladder epithelium, we investigated the urinary concentrations of metabolites in male Wistar rats treated with 2500 ppm of diuron, the urothelial cytotoxicity in vitro of the metabolites and their gene expression profiles. DCPU was found in rat urine at concentrations substantially greater than the in vitro IC50 and induced more gene expression alterations than the other metabolites tested. 2-OH-DCPU was present in urine at a concentration approximately half of the in vitro IC50, whereas DCPMU and DCA were present in urine at concentrations well below the IC50. For the diuron-induced MOA for the rat bladder, we suggest that DCPU is the primary metabolite responsible for the urothelial cytotoxicity with some contribution also by 2-OH-DCPU. This study supports a MOA for diuron-induced bladder effects in rats consisting of metabolism to DCPU (and 2-OH-DCPU to a lesser extent), concentration and excretion in urine, urothelial cytotoxicity, and regenerative proliferation.
This study was designed to investigate diuron biotransformation and disposition ... . The only metabolic pathway detected by liquid chromatography/mass spectometry in human liver homogenates and seven types of mammalian liver microsomes including human was demethylation at the terminal nitrogen atom. No other phase I or phase II metabolites were observed. The rank order of N-demethyldiuron formation in liver microsomes based on intrinsic clearance (V(max)/K(m)) was dog > monkey > rabbit > mouse > human > minipig > rat. All tested recombinant human cytochrome P450s (P450s) catalyzed diuron N-demethylation and the highest activities were possessed by CYP1A1, CYP1A2, CYP2C19, and CYP2D6. Relative contributions of human CYP1A2, CYP2C19, and CYP3A4 to hepatic diuron N-demethylation, based on average abundances of P450 enzymes in human liver microsomes, were approximately 60, 14, and 13%, respectively. Diuron inhibited relatively potently only CYP1A1/2 (IC(50) 4 uM)...
3,4-dichloroaniline (3,4-DCA) is a metabolite of diuron as well as two other pesticides, linuron and propanil. However, EPA's Metabolism Assessment Review Committee (MARC) concluded that residues of 3,4-DCA should not be aggregated for the diuron, linuron, and propanil risk assessments because 3,4-DCA is significant residue of concern for propanil, but is not a residue of concern per se for diuron or linuron. Although the analytical method for quantifying residues of concern from diuron converts all residues to 3,4-DCA as a convenience, 3,4-DCA was not a significant residue in any metabolism or hydrolysis study.
... In ... a woman poisoned with Diuron, 1-(3,4-dichlorophenyl)-3,3-dimethylurea, plus 3-amino-1,2,4-triazole, 1-(3,4-dichlorophenyl)-3-methylurea, and 1-(3,4-dichlorophenyl)urea were isolated from urine. The urine probably contained small amt of 3,4-dichloroaniline, but no unchanged herbicide.
For more Metabolism/Metabolites (Complete) data for Diuron (12 total), please visit the HSDB record page.
Diuron has known human metabolites that include N-demethyldiuron.

Wikipedia

DCMU

Biological Half Life

0.04 Days

Use Classification

Herbicides
Pesticides -> Herbicides -> Urea herbicides -> Phenylurea herbicides
Environmental transformation -> Pesticides (parent, predecessor)
HERBICIDES

Methods of Manufacturing

Diuron is produced by reaction of 3,4-dichlorophenyl isocyanate with dimethylamine.
... Prepared by the reaction of an appropriate mono- or dihalo-substituted phenyl isocyanate with dimethyl or methylethyl amine. ... The amine-isocyanate reaction is most readily carried out in the presence of an inert solvent, such as toluene, anisole, benzene, chlorobenzene, or dioxane. No catalyst is needed, and since the reaction is exothermic it is ordinarily unnecessary to supply heat. ... The reaction is conveniently carried out by first mixing the isocyanate with the inert solvent at room temperature to increase through the range of 25 to 75 °C. The tri-substituted urea products are generally quite insoluble in the solvent used and, therefore, precipitate out as formed and are readily separated from the reaction mass.
Preparation: Jones, United States of America patent 2768971 (1956 to I.C.I.)

General Manufacturing Information

Paint and Coating Manufacturing
Adhesive Manufacturing
Rubber Product Manufacturing
Plastics Material and Resin Manufacturing
Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl-: ACTIVE
Laboratory method of purification: by recrystallization three times from absolute ethanol.
... Involves the use of (14)carbon arylamines, eg for the synthesis of diuron, with dimethylcarbamoyl chloride.

Analytic Laboratory Methods

Method: NIOSH 5601, Issue 1; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: diuron; Matrix: air; Detection Limit: 0.6 ug/sample.
Method: OSHA PV2097; Procedure: high performance liquid chromatography using an ultraviolet detector; Analyte: diuron; Matrix: air; Detection Limit: 0.03 mg/cu m.
Method: Abraxis 520001; Procedure: immunoassay, microtiter plate; Analyte: diuron; Matrix: groundwater, surface water, well water; Detection Limit: 0.03 ug/L.
Method: EPA-OGWDW/TSC 532; Procedure: high performance liquid chromatography with an ultraviolet/visible (UV/Vis) detector; Analyte: diuron; Matrix: drinking water; Detection Limit: 0.018 ug/L.
For more Analytic Laboratory Methods (Complete) data for Diuron (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Hemoglobin adducts of aromatic amines released from pesticides were investigated. Female Wistar rats were dosed orally with pesticides up to 1 mmol/kg body wt. Blood was obtained 24 hr, hemoglobin isolated and hydrolyzed in 1 N sodium hydroxide. The amines were extracted and quantified by GC with nitrogen-specific or mass-selective detection. The following binding indices (hemoglobin binding index = binding (mmol/mol Hb) per dose (mmol/kg)) were obtained: pesticide (arylamine): linuron, diuron (3,4-dichloroaniline) 0.8 and 4.5 respectively; monuron, monolinuron (4-chloroaniline) 39 and 55 respectively; chlorpropham (3-chloroaniline) 2.9; chlordimeform (4-chloro-o-toluidine) 2.4; propham (aniline) 2.4. With vinclozoline and iprodione (3,5-dichloroaniline) and quintozene (pentachloroaniline) no adducts could be found. The results demonstrate the possible use of arylamine-hemoglobin adducts for measuring the bioavailability of potentially hazardous components of pesticides and the extent by which they are formed and metabolically activated.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Store in tightly closed containers in a cool, well-ventilated area.
Avoid freezing liquid suspension. Dry formulations are stable under normal storage.

Interactions

Diuron and antimycin A act between both cytochromes b and cl of the respiratory chain, the rate of inhibition versus concentration of diuron yields hyperbolic kinetics whereas antimycin A shows a sigmoidal inhibition curve. Combined effects of antimycin A and diuron on yeast mitochondrial state 4 respiration as well as the apparent ki of diuron is significantly decreased in the presence of antimycin A. The interaction coefficient between antimycin A and diuron was 0.4, suggesting that antimycin A induced conformational change in the b-cl segment of the respiratory chain allows diuron to bind more tightly to its site of action.

Stability Shelf Life

Stable under recommended storage conditions.
Stable for 2 yr in double polyethylene bag inside a fiber drum under warehouse conditions.
Stable under normal conditions.

Diuron effects on photosynthesis and vertical migration of microphytobenthos: Potential rapid bioassessment of herbicide toxicity in coastal sediments

Guo-Ying Du, Xue-Feng Zhong, Christine Dupuy, Shuai Che, Johann Lavaud
PMID: 34153856   DOI: 10.1016/j.marpolbul.2021.112619

Abstract

The effects of herbicide diuron on photosynthesis and vertical migration of intertidal microphytobenthos (MPB) assemblages were investigated using chlorophyll fluorometry. The results shown diuron ≤ 60 μg L
had no obvious effect on MPB vertical migration during 24 h indicated by consistent rhythm. Low concentration of 10 μg L
diuron had no significant influence on MPB photosynthesis throughout, however, high concentrations of 40, 50, and 60 μg L
had significant impacts exhibited by decreased parameters of maximum relative electron transport rate (rETR
), maximal PS II quantum yield (F
/F
) and non-photochemical quenching (NPQ). For middle concentrations of 20 and 30 μg L
, above decreased 3 parameters recovered sooner or later after 2 h or 16.5 h. Comparatively, rETR
, F
/F
and NPQ are concentration dependent and more sensitive than other parameters in assessing diuron toxicity. This study revealed the potential of using MPB assemblages and chlorophyll fluorometry for rapid assessing diuron toxicity in coastal sediments.


Combined effects of climate change and the herbicide diuron on the coral Acropora millepora

Florita Flores, Joseane A Marques, Sven Uthicke, Rebecca Fisher, Frances Patel, Sarit Kaserzon, Andrew P Negri
PMID: 34119962   DOI: 10.1016/j.marpolbul.2021.112582

Abstract

The Great Barrier Reef (GBR) is threatened by climate change and local pressures, including contaminants in nearshore habitats. This study investigated the combined effects of a GBR-relevant contaminant, the herbicide diuron, under current and two future climate scenarios on the coral Acropora millepora. All physiological responses tested (effective quantum yield (ΔF/Fm'), photosynthesis, calcification rate) were negatively affected with increasing concentrations of diuron. Interactive effects between diuron and climate were observed for all responses; however, climate had no significant effect on ΔF/Fm' or calcification rates. Photosynthesis was negatively affected as the climate scenarios were adjusted from ambient (28.1 °C, pCO
= 397 ppm) to RCP8.5 2050 (29.1 °C, pCO
= 680 ppm) and 2100 (30.2 °C, pCO
= 858 ppm) with EC50 values declining from 19.4 to 10.6 and 2.6 μg L
diuron in turn. These results highlight the likelihood that water quality guideline values may need to be adjusted as the climate changes.


Assessing the effect of herbicide diuron on river biofilm: A statistical model

Tanaya Bhowmick, Goutam Sen, Joydeep Mukherjee, Reshmi Das
PMID: 34118626   DOI: 10.1016/j.chemosphere.2021.131104

Abstract

River biofilm communities are the first ones to be exposed to all toxic discharges received via run off from agricultural fields. Hence, changes in river biofilm community structure and growth pattern are considered as indicator of overall health of lotic ecosystem. Toxicants have effect on biofilm biomass, photosynthetic efficiency and chlorophyll a concentrations. Mathematical models may be applied to estimate the overall vigor of riverine ecosystems considering biofilms as indicators. Herein, previous empirical data of Ricart et al. (2009) on long term effects of environmentally relevant concentrations of diuron on biofilm communities of the River Llobregat, Spain was considered as our model inputs. Our objective is to understand the influence of diuron, chlorophyll a concentrations and photosynthetic efficiency on biovolume using a statistical model. The non-linear relationships between biovolume (dependent variable) and diuron, chlorophyll a concentrations and photosynthetic efficiency (independent variables) were represented by constructing three separate basis functions based on day 8 empirical data. Biovolume, due to nonlinear influence as yielded by the basis functions were used in a multiple linear regression model to estimate the net biovolume. Model validation was done based on day 29 empirical data. The experimentally determined biovolume and our model estimated biovolume showed similar trends. Also, diuron and photosynthetic efficiency had significant (p < 0.05) influence on biovolume. Since, the predominance of diatoms as biofilms within periphytic layers is very common in lotic systems, estimation of changes in diatom biovolume will be significant to assess the effect of herbicides. Diatom biovolume of any day (for example day 22) mentioned in the experimental study may be determined by this model, without the requirement of tedious manual biovolume calculation. Our model will be useful in numerous other studies undertaken on the toxic effect of pollutants on biofilms to quickly and accurately estimate the biofilm biovolume.


The hydrophobicity of mutations targeting D1:Val219 modifies formate and diuron binding in the quinone-Fe-acceptor complex of Photosystem II

Jack A Forsman, Julian J Eaton-Rye
PMID: 34050526   DOI: 10.1111/ppl.13469

Abstract

The D1:Val219 residue of Photosystem II in the cyanobacterium Synechocystis sp. PCC 6803 was mutated to alanine or isoleucine, creating the V219A and V219I mutants, respectively. Oxygen evolution was slowed in these mutants, while chlorophyll a fluorescence induction assays indicated slowed electron transfer. As previously observed [Erickson J.M., Rahire, M., Rochaix, J.-D. and Mets. L. (1985) Science, 228, 204-207], the V219I mutant was resistant to 3,4-dichloro-1,1-dimethyl urea (DCMU); however, the V219A strain displayed no DCMU resistance. Additionally, the V219A strain was less sensitive to the addition of formate than the control, while the V219I strain was more sensitive to formate. Both mutant strains were susceptible to photodamage and required protein synthesis for recovery. We hypothesize that the sensitivity to DCMU and the extent of bicarbonate-reversible formate-induced inhibition, as well as the capacity for recovery in cells following photodamage, are influenced by the hydrophobicity of the environment associated with the Val219 residue in D1.


Evaluation in the performance of the biodegradation of herbicide diuron to high concentrations by Lysinibacillus fusiformis acclimatized by sequential batch culture

Alejandro Reyes-Cervantes, Diana Laura Robles-Morales, Alejandro Téllez-Jurado, Sergio Huerta-Ochoa, Angélica Jiménez-González, Sergio Alejandro Medina-Moreno
PMID: 33965706   DOI: 10.1016/j.jenvman.2021.112688

Abstract

We evaluated and characterized the biodegradation of the herbicide diuron in its commercial form above its saturation concentration by Lysinibacillus fusiformis acclimatized by sequential batch culturing. Acclimatization was carried out in eight cycles in liquid culture, improving the capacity of L. fusiformis to remove diuron from 55.13 ± 1.3% in the first batch to 87.2 ± 0.11% in the eighth batch. Diuron biosorption was characterized with Langmuir and Freundlich isotherms, obtaining a maximum biosorption (q
) of 0.00885 mg mg
. In diuron biodegradation assays, a consumption substrate biomass yield (Y
) of 6.266 mg mg
was obtained, showing that biodegradation was the main mechanism in diuron removal. Diuron biodegradation by L. fusiformis was characterized by the Monod model, with a maximum specific growth rate (μ
) of 0.0245 h
and an affinity constant (K
) of 344.09 mg L
. A low accumulation of 3,4-dichloroaniline with the production of chloride ions indicated dechlorination when diuron was present at high concentrations. A phytotoxic assay conducted with Lactuca sativa showed that the toxicity of an effluent with diuron at 250 mg L
decreased when it was pretreated with acclimatized L. fusiformis. Acclimatization by sequential batch culturing improved the ability of L. fusiformis to biodegrade diuron at high concentrations, showing potential in the bioremediation of diuron-contaminated sites.


Ecological risk assessment of booster biocides in sediments of the Brazilian coastal areas

Fiamma Eugênia Lemos Abreu, Samantha Eslava Martins, Gilberto Fillmann
PMID: 33743422   DOI: 10.1016/j.chemosphere.2021.130155

Abstract

Although booster biocides (Irgarol, diuron, chlorothalonil, dichlofluanid, and DCOIT) have been detected in sediments along the Brazilian coastal areas, the risk associated to their occurrence and levels is still unknown. Thus, the ecological risk of booster biocides to sediment-dwelling organisms from the Brazilian coast was assessed using a risk characterization approach through the Risk Quotient (Measured environmental concentration (MEC)/Predicted no effect concentrations (PNECs)). Sedimentary PNECs for Irgarol, diuron, chlorothalonil and DCOIT were derived based on published ecotoxicological data from both freshwater and marine studies, while a NORMAN methodology was used to derived it for dichlofluanid. Results showed that DCOIT, diuron, Irgarol, chlorothalonil, and dichlofluanid can pose high risk on 47%, 35%, 15%, 1% and 1%, respectively, of the 113 Brazilian sites appraised. Considering the trend of expansion of navigation/maritime activities, DCOIT may worsen its impact over the coastal areas of Brazil, especially ports, but also ship/boatyards, marinas, and maritime traffic zones. The present study is an important contribution to support advance on policy formulation concerning booster biocides worldwide, particularly considering the lack of regulation on the use of antifouling biocides in Brazil.


Dark adaptation and ability of pulse-amplitude modulated (PAM) fluorometry to identify nutrient limitation in the bloom-forming cyanobacterium, Microcystis aeruginosa (Kützing)

Katherine A Perri, Schonna R Manning, Susan B Watson, Norma L Fowler, Gregory L Boyer
PMID: 33892284   DOI: 10.1016/j.jphotobiol.2021.112186

Abstract

Harmful algal blooms in inland waters are widely linked to excess phosphorus (P) loading, but increasing evidence shows that their growth and formation can also be influenced by nitrogen (N) and iron (Fe). Deficiency in N, P, and Fe differentially affects cellular photosystems and is manifested as changes in photosynthetic yield (F
/F
). While F
/F
has been increasingly used as a rapid and convenient in situ gauge of nutrient deficiency, there are few rigorous comparisons of instrument sensitivity and ability to resolve specific nutrient stresses. This study evaluated the application of F
/F
to cyanobacteria using controlled experiments on a single isolate and tested three hypotheses: i) single F
/F
measurements taken with different PAM fluorometers can distinguish among limitation by different nutrients, ii) measurements of F
/F
made by the addition of DCMU are comparable to PAM fluorometers, and iii) dark adaptation is not necessary for reliable F
/F
measurements. We compared F
/F
taken from the bloom-forming Microcystis aeruginosa (UTEX LB 3037) grown in nutrient-replete treatment (R) and N-, P-, and Fe-limited treatments (LN, LP, LFe, respectively), using three pulse-amplitude modulated (PAM) fluorometers and the chemical photosynthesis inhibitor 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), and evaluated the effects of dark adaptation prior to PAM measurement. There were significant differences in F
/F
estimates among PAM fluorometers for light- versus dark-adapted cell suspensions over the whole experiment (21 days), which were all significantly higher than the DCMU-based measurements. However, dark adaptation had no effect on F
/F
when comparing PAM-based values across a single nutrient treatment. All F
/F
methods could distinguish LN and LP from R and LFe treatments but none were able to resolve LFe from R, or LN from LP cultures. These results indicated that for most PAM applications, dark adaptation is not necessary, and furthermore that single measurements of F
/F
do not provide a robust measurement of nutrient limitation in Microcystis aeruginosa UTEX LB 3037, and potentially other, common freshwater cyanobacteria.


Electrocatalytic degradation of diuron herbicide using three-dimensional carbon felt/β-PbO

Alireza Rahmani, Abdolmotaleb Seid-Mohammadi, Mostafa Leili, Amir Shabanloo, Amin Ansari, Saber Alizadeh, Davood Nematollahi
PMID: 33714150   DOI: 10.1016/j.chemosphere.2021.130141

Abstract

Traditional planar PbO
anodes have been used extensively for the electrocatalytic degradation process. However, by using porous PbO
anodes that have a three-dimensional architecture, the efficiency of the process can be significantly upgraded. In the current study, carbon felt (CF) with a highly porous structure and a conventional planar graphite sheet (G) were used as electrode substrate for PbO
anodes. Both CF/β-PbO
and G/β-PbO
anodes were prepared by the anodic deposition method. The main properties of the electrodes were characterized by XRD, EDX-mapping, FESEM, and BET-BJH techniques. The electrocatalytic degradation of diuron using three-dimensional porous CF/β-PbO
anode was modeled and optimized by a rotatable central composite design. After optimizing the process, the ability of porous CF/β-PbO
and planar G/β-PbO
anodes to degrade and mineralize diuron was compared. The electrocatalytic degradation of the diuron was well described by a quadratic model (R
> 0.99). Under optimal conditions, the kinetics of diuron removal using CF/β-PbO
anode was 3 times faster than the G/β-PbO
anode. The energy consumed for the complete mineralization of diuron using CF/β-PbO
anode was 2077 kWh kg
TOC. However, the G/β-PbO
anode removed only 65% of the TOC by consuming 54% more energy. The CF/β-PbO
had more stability (115 vs. 91 h), larger surface area (1.6287 vs. 0.8565 m
g
), and higher oxygen evolution potential (1.89 vs. 1.84 V) compared to the G/β-PbO
. In the proposed pathways for diuron degradation, the aromatic ring and groups of carbonyl, dimethyl urea, and amide were the main targets for HO
radical attacks.


Diuron degradation using three-dimensional electro-peroxone (3D/E-peroxone) process in the presence of TiO

Ghorban Asgari, Abdolmotaleb Seid-Mohammadi, Alireza Rahmani, Mohammad Taghi Samadi, Mehdi Salari, Saber Alizadeh, Davood Nematollahi
PMID: 33307415   DOI: 10.1016/j.chemosphere.2020.129179

Abstract

The present study investigates the efficiency of a three-dimensional electro-peroxone (3D/E-peroxone) reactor filled with TiO
-GAC in removing diuron from aqueous solution and in the remediation of real pesticide wastewater. The behavior of the system in terms of the effect of independent variables on diuron was investigated and optimized by RSM-CCD and ANN-GA methods. Both approaches proved to have a very good performance in the modeling of the process and determined the optimum condition of the independent variables as follows: initial pH = 10, applied current = 500 mA, supporting electrolyte = 0.07 M, ozone concentration = 10 mg L
, and reaction time = 10 min. The 3D/E-peroxone process achieved a synergistic effect in diuron abatement and reduced significantly energy consumption, as compared to its individual components. H
O
concentration generated in the electrolysis system was notably increased in the presence of TiO
-GAC microparticles. The BOD
/COD ratio of the real pesticide wastewater increased from 0.049 to 0.571 within 90 min treatment. Giving to the considerable enhancement of the biodegradability of the wastewater, this study strongly suggests that the 3D/E-peroxone process can be considered as a promising pretreatment step before a biological treatment process to produce intermediates which are more easily degradable by microorganisms.


Light-adapted charge-separated state of photosystem II: structural and functional dynamics of the closed reaction center

G Bor Sipka, Melinda Magyar, Alberto Mezzetti, Parveen Akhtar, Qingjun Zhu, Yanan Xiao, Guangye Han, Stefano Santabarbara, Jian-Ren Shen, Petar H Lambrev, Győző Garab
PMID: 33793891   DOI: 10.1093/plcell/koab008

Abstract

Photosystem II (PSII) uses solar energy to oxidize water and delivers electrons for life on Earth. The photochemical reaction center of PSII is known to possess two stationary states. In the open state (PSIIO), the absorption of a single photon triggers electron-transfer steps, which convert PSII into the charge-separated closed state (PSIIC). Here, by using steady-state and time-resolved spectroscopic techniques on Spinacia oleracea and Thermosynechococcus vulcanus preparations, we show that additional illumination gradually transforms PSIIC into a light-adapted charge-separated state (PSIIL). The PSIIC-to-PSIIL transition, observed at all temperatures between 80 and 308 K, is responsible for a large part of the variable chlorophyll-a fluorescence (Fv) and is associated with subtle, dark-reversible reorganizations in the core complexes, protein conformational changes at noncryogenic temperatures, and marked variations in the rates of photochemical and photophysical reactions. The build-up of PSIIL requires a series of light-induced events generating rapidly recombining primary radical pairs, spaced by sufficient waiting times between these events-pointing to the roles of local electric-field transients and dielectric relaxation processes. We show that the maximum fluorescence level, Fm, is associated with PSIIL rather than with PSIIC, and thus the Fv/Fm parameter cannot be equated with the quantum efficiency of PSII photochemistry. Our findings resolve the controversies and explain the peculiar features of chlorophyll-a fluorescence kinetics, a tool to monitor the functional activity and the structural-functional plasticity of PSII in different wild-types and mutant organisms and under stress conditions.


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